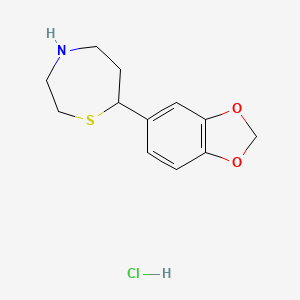

7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and pharmacological properties. The first paper describes the synthesis and properties of a benzodiazepine derivative with neurotropic and psychotropic effects, while the second paper focuses on a series of chromen-2-one derivatives with potential atypical antipsychotic activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In the first paper, the benzodiazepine derivative is synthesized from a thiolactam precursor, which is treated with 2-dimethylaminoethyl chloride in the presence of a base in aqueous methanol . The second paper describes the synthesis of chromen-2-one derivatives by refluxing substituted 2-amino benzothiazoles with a chloroethoxy-substituted chromen-2-one in dry pyridine . These methods highlight the importance of halogenated intermediates and the use of a base or acid to promote the formation of the desired products.

Molecular Structure Analysis

The molecular structures of the compounds in the studies are confirmed using spectral studies, which likely include NMR, IR, and mass spectrometry. The benzodiazepine derivative has a 1,4-benzodiazepine core, which is a bicyclic structure consisting of a benzene ring fused to a seven-membered diazepine ring . The chromen-2-one derivatives have a 2H-chromen-2-one core, a structure that includes a benzopyran moiety . These cores are modified with various substituents that influence the pharmacological activity of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including halogenation, etherification, and cyclization. The reactions are carefully controlled to obtain the desired isomers and to minimize by-products. For instance, the benzodiazepine synthesis involves the isomerization of an intermediate, which can occur upon heating, to yield the desired anti-form . The synthesis of the chromen-2-one derivatives involves the reaction of a halogenated intermediate with an amine, which is a common method for forming ether linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of halogen atoms, ether linkages, and aromatic systems can affect properties such as solubility, melting point, and reactivity. The pharmacological properties, such as the taming and anticonvulsant effects of the benzodiazepine derivative, are indicative of its interaction with biological systems, likely through binding to receptor sites . The chromen-2-one derivatives exhibit dopamine D2 and serotonin 5HT2A receptor antagonist activity, which is associated with atypical antipsychotic effects . The acute toxicity studies and therapeutic index determination are crucial for assessing the safety and efficacy of these compounds as potential therapeutic agents.

Scientific Research Applications

Steric Effects and Synthesis

- Steric Effects on Pharmacological Action : Research exploring steric effects on phenethylamine hallucinogens found that the spatial arrangement of substituents significantly influences pharmacological activity. Compounds with minimal steric hindrance on one face of the molecule exhibited MDA-like actions, highlighting the importance of molecular structure in determining biological effects (Nichols & Kostuba, 1979) Steric effects of substituents on phenethylamine hallucinogens.

Pharmacological Properties and Synthesis

- Synthesis and Evaluation of Derivatives : A study on the synthesis and pharmacological properties of benzodiazepine and related compounds demonstrated the intricate relationship between chemical structure and therapeutic effects. The findings contribute to understanding how modifications in chemical structure can alter biological activity (Matsuo, Taniguchi, & Ueda, 1982) Neurotropic and psychotropic agents. IV.

Antimicrobial and Antifungal Activities

- Novel Derivatives with Biological Activities : Research into benzothiazole pyrimidine derivatives showcased the synthesis of compounds with significant in vitro antibacterial and antifungal activities, underscoring the potential for developing new therapeutic agents (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016) Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives.

Antinociceptive and Anti-inflammatory Properties

- Evaluation of Thiazolopyrimidine Derivatives : A study on thiazolopyrimidine derivatives revealed their potential antinociceptive and anti-inflammatory properties, providing a basis for further exploration of these compounds in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012) Design, synthesis, antinociceptive, and anti-inflammatory properties of thiazolopyrimidine derivatives.

Mechanism of Action

Future Directions

properties

IUPAC Name |

7-(1,3-benzodioxol-5-yl)-1,4-thiazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S.ClH/c1-2-10-11(15-8-14-10)7-9(1)12-3-4-13-5-6-16-12;/h1-2,7,12-13H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFBTUSJRHYVOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCSC1C2=CC3=C(C=C2)OCO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2H-1,3-benzodioxol-5-yl)-1,4-thiazepane hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)

![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)

![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)

![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)

![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)